Methylfelbamate

Overview

Description

Felbamate is an anticonvulsant drug used in the treatment of epilepsy . It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox–Gastaut syndrome in children .

Molecular Structure Analysis

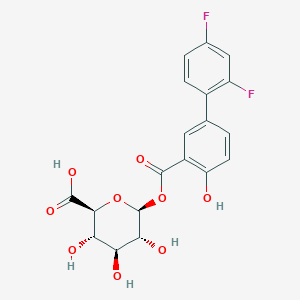

Felbamate has the chemical formula C11H14N2O4 . It is related to the sedative meprobamate, but it does not have sedative qualities .

Physical And Chemical Properties Analysis

Felbamate is minimally water soluble, but readily lipid soluble . It has an excellent bioavailability of greater than 90% after oral administration .

Scientific Research Applications

Felbamate has dual actions on both excitatory (N-methyl-D-aspartate, NMDA) and inhibitory (γ-aminobutyric acid, GABA) brain mechanisms, which may account for its broad-spectrum anticonvulsant activity and distinctive clinical efficacy and safety profile (Rho, Donevan, & Rogawski, 1994).

Felbamate shows low interaction potential with Ca2+ channel modulators and methylxanthines, differentiating it from conventional antiepileptic drugs (Gasior et al., 1998).

The drug exhibits use-dependent inhibition of NMDA currents, which is stronger with higher NMDA concentration and longer NMDA exposure, indicating its effectiveness in inhibiting seizure discharges while preserving normal neuronal firings (Kuo et al., 2004).

Felbamate is neuroprotective in models of hypoxia-ischemia, suggesting its potential in reducing cerebral infarction and preventing delayed neuronal necrosis in certain conditions (Wasterlain et al., 1993); (Wasterlain et al., 1996).

Felbamate's interaction with NMDA receptors, particularly the NR1-2B subtype, is thought to contribute to its unique clinical profile as an anticonvulsant (Kleckner et al., 1999).

The drug also impacts neurotransmission mediated by both glycine/NMDA and AMPA/kainate receptor complex, further explaining its anticonvulsant properties (De Sarro et al., 1994).

Felbamate has a modulatory effect on the strychnine-insensitive glycine receptor, which may be relevant to its anticonvulsant mechanism (White et al., 1995).

Mechanism of Action

Target of Action

It’s known that similar carbamate compounds often interact with the central nervous system, particularly targeting gaba receptors and voltage-gated sodium channels .

Mode of Action

Methylfelbamate, like other carbamates, likely works by enhancing the action of the neurotransmitter GABA, leading to increased inhibition of neuronal firing. This results in a decrease in abnormal electrical activity in the brain, which can help control seizures .

Biochemical Pathways

Carbamates typically affect the gabaergic system, enhancing the inhibitory effects of gaba in the brain and thereby reducing neuronal excitability .

Pharmacokinetics

Similar carbamate compounds are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

This compound produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions. Smaller doses produce muscular relaxation and sedation .

Biochemical Analysis

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific biochemical context .

Cellular Effects

1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate can have diverse effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

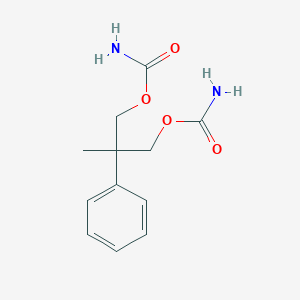

(3-carbamoyloxy-2-methyl-2-phenylpropyl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(7-17-10(13)15,8-18-11(14)16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,15)(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVWKKQRXCPWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176659 | |

| Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22131-25-5 | |

| Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)

![3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol](/img/structure/B195842.png)